5-bromo-2-methylisothiazol-3(2H)-one
Description
Properties
CAS No. |
96203-02-0 |
|---|---|
Molecular Formula |
C4H4BrNOS |
Molecular Weight |
194.05 g/mol |
IUPAC Name |
5-bromo-2-methyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C4H4BrNOS/c1-6-4(7)2-3(5)8-6/h2H,1H3 |
InChI Key |
DNDKXVWERKSGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(S1)Br |
Origin of Product |
United States |
Biological Activity
5-Bromo-2-methylisothiazol-3(2H)-one (often abbreviated as 5-Br-MIT) is a member of the isothiazolinone family, known for its diverse biological activities. This compound is particularly noted for its antimicrobial properties, making it valuable in various industrial applications, including cosmetics, paints, and water treatment. This article explores the biological activity of 5-Br-MIT, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the bromine atom enhances its reactivity and biological efficacy compared to other isothiazolinones.
Antimicrobial Activity
Mechanism of Action
Isothiazolinones, including 5-Br-MIT, exhibit their antimicrobial effects primarily through the disruption of cellular functions. They can penetrate bacterial cell membranes and react with thiol groups in proteins, leading to enzyme inhibition and cell death. This mechanism is crucial for their application as biocides in industrial settings.
Research Findings
A study conducted by Collier et al. evaluated the minimum inhibitory concentrations (MICs) of various isothiazolinones against different microorganisms. The results indicated that 5-Br-MIT demonstrated significant antimicrobial activity:
| Microorganism | MIC (μg/mL) |
|---|---|
| Escherichia coli | 41 |
| Schizosaccharomyces pombe | 245 |
These findings highlight the effectiveness of 5-Br-MIT in controlling microbial growth in industrial applications .
Toxicological Profile
While 5-Br-MIT is effective as an antimicrobial agent, its safety profile has raised concerns. The Environmental Protection Agency (EPA) has classified it as highly toxic by acute exposure routes. In subchronic studies on rats, significant reductions in body weight and food consumption were observed at high doses:
| Dose Level (ppm) | Body Weight Change (%) | Food Consumption Change (%) |
|---|---|---|
| 25 | 96% of control | Decreased |
| 75 | 90-91% of control | Decreased |
| 225 | 82-89% of control | Decreased |
The no observed adverse effect level (NOEL) was determined to be 75 ppm .
Case Studies
-
Cosmetic Applications
A multicenter study assessed the presence of isothiazolinones in paints across five European countries. It found that formulations containing 5-Br-MIT were highly effective in preventing microbial contamination but also noted skin sensitization risks associated with its use in personal care products . -
Environmental Impact
Research has indicated that while 5-Br-MIT is effective against biofouling in industrial water systems, its ecotoxicological effects require careful management to prevent adverse environmental impacts .
Scientific Research Applications
Industrial Applications
5-Bromo-2-methylisothiazol-3(2H)-one is primarily employed in industrial settings for controlling microbial growth in:
- Cooling Water Systems : It prevents biofouling by controlling slime-forming bacteria and algae.
- Pulp and Paper Mills : The compound is used to inhibit microbial growth in water systems, ensuring product quality.
- Oil Extraction : It helps maintain the integrity of oil extraction processes by preventing microbial contamination.
Consumer Products
The compound is also prevalent in consumer products such as:
- Cosmetics : It acts as a preservative in shampoos, conditioners, and body washes to prevent microbial spoilage.
- Household Cleaners : Used for its antibacterial properties to enhance product efficacy.
- Wood Preservation : It prevents mold and mildew growth on wood products, extending their lifespan.
Research Applications
In scientific research, this compound is utilized for:
- Toxicological Studies : Research into its acute and subchronic toxicity has provided insights into safety levels for human exposure.
- Microbial Resistance Studies : Investigating the mechanisms by which microbes develop resistance to biocides.
Toxicological Profile
The toxicological assessment of this compound indicates that it possesses significant acute toxicity. Studies have shown that exposure can lead to dermal irritation and respiratory issues if proper safety measures are not implemented. The Environmental Protection Agency (EPA) has set guidelines for safe usage levels in various applications to mitigate these risks .
Data Table: Toxicity Levels
| Study Type | Test Subject | Dose Range (ppm) | Observed Effects | NOEL (ppm) | LOEL (ppm) |
|---|---|---|---|---|---|
| Acute Toxicity | Rats | 25 - 225 | Decreased body weight | 75 | 225 |
| Subchronic Toxicity | Rats | 25 - 225 | Decreased food/water consumption | 75 | 225 |
| Dermal Irritation | Rabbits | N/A | Skin irritation observed | N/A | N/A |
Case Study 1: Efficacy in Cooling Water Systems
A study conducted by the EPA demonstrated the effectiveness of this compound in controlling microbial growth within cooling water systems. The results indicated a significant reduction in bacterial populations when treated with this compound compared to untreated controls, highlighting its utility in industrial applications .
Case Study 2: Cosmetic Safety Assessment
Research published by the European Food Safety Authority evaluated the safety of cosmetic formulations containing this compound. The findings confirmed that when used within recommended concentrations, the compound poses no significant risk to consumers .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties of Isothiazolone Derivatives
*Inferred based on bromine’s electronic and steric properties compared to chlorine and hydrogen.
Key Observations:
Electrophilicity and Reactivity :
- Bromine’s larger atomic radius and polarizability compared to chlorine may enhance the electrophilicity of the isothiazolone ring, favoring nucleophilic attack (e.g., on microbial proteins). However, this could also increase instability in aqueous environments compared to CMIT .
- CMIT’s chlorine substituent provides strong electron-withdrawing effects, contributing to its high reactivity and efficacy as a preservative .
Antimicrobial Activity :
- CMIT/MIT mixtures exhibit broad-spectrum antimicrobial activity at concentrations as low as 0.0015% in cosmetics . The bromo analog’s activity is likely comparable but may require dose adjustments due to differences in solubility or stability.
Toxicity and Sensitization: CMIT/MIT has a NOAEL of 2.8 mg/kg bw/day and a NESIL of 1.25 µg/cm²/day, with significant skin sensitization risks . Bromine’s stronger leaving-group ability could exacerbate sensitization, though direct data for the bromo derivative are lacking.
Table 2: Regulatory Status of Isothiazolone Derivatives
Notable Findings:
- CMIT/MIT is restricted in the EU and South Korea to rinse-off products (e.g., shampoos) at ≤0.0015% due to sensitization risks .
Preparation Methods
Preparation Methods of 5-Bromo-2-methylisothiazol-3(2H)-one
General Synthetic Approach
The synthesis of this compound typically involves the bromination of a suitable methyl-substituted isothiazolone precursor or related heterocyclic intermediates. The key steps are:
- Formation of the isothiazolone core with a methyl substituent at position 2.
- Selective bromination at position 5 of the isothiazolone ring.
- Purification and isolation of the target compound.
Detailed Synthetic Routes
Bromination of 2-Methylisothiazol-3(2H)-one
One common method involves direct bromination of 2-methylisothiazol-3(2H)-one using bromine or brominating agents under controlled conditions to introduce the bromine atom at the 5-position. This approach requires careful control of reaction temperature and time to avoid over-bromination or ring degradation.
Multi-step Synthesis via Protected Intermediates
An alternative method, inspired by related brominated phenol syntheses (e.g., 5-bromo-2-methoxyphenol), involves:
- Protection of reactive groups (e.g., phenolic hydroxyl) by acetylation.
- Bromination catalyzed by iron powder or other catalysts.
- Deprotection (deacetylation) to yield the brominated product.
Though this exact sequence is for phenolic compounds, similar strategies can be adapted for isothiazolone derivatives to improve selectivity and yield.
Palladium-Catalyzed Cross-Coupling for Intermediate Preparation
In related compound syntheses such as 5-bromo-2-methylisoindolin-1-one (a structurally related brominated heterocycle), palladium-catalyzed cross-coupling reactions using Pd(dppf)Cl2·CH2Cl2 and potassium acetate in 1,4-dioxane at elevated temperatures (100 °C) have been employed effectively to introduce substituents and bromine atoms. This method may be adapted for isothiazolone derivatives to construct complex intermediates before bromination.
Oxidation and Functionalization Techniques
Selective oxidation of benzoisothiazol-3(2H)-ones using metal-free oxidants such as Selectfluor in aqueous media has been reported to facilitate further functionalization of the isothiazolone ring system, potentially applicable to preparing oxidized intermediates or derivatives of this compound. This method offers mild conditions and high yields for oxidation steps.
Comparative Data Table of Preparation Methods
Research Findings and Analysis
- The direct bromination method is straightforward but requires precise control to avoid side reactions. Iron powder catalysis enhances bromine reactivity and selectivity.
- Protection of reactive groups before bromination reduces side reactions and improves yield and purity, as demonstrated in analogous phenolic compound synthesis.
- Palladium-catalyzed cross-coupling reactions offer a versatile approach to preparing brominated heterocyclic intermediates, which can be further transformed into this compound or its analogs.
- Metal-free oxidation using Selectfluor provides a mild and efficient method for functionalizing the isothiazolone ring, potentially useful for preparing oxidized derivatives or intermediates.
Q & A
Q. What are the optimal synthetic routes for 5-bromo-2-methylisothiazol-3(2H)-one, and how can reaction conditions be optimized?
A common method involves bromination of precursor compounds in acetic acid under controlled temperatures. For example, bromine is added dropwise to a precursor (e.g., 2-methylisothiazol-3(2H)-one) dissolved in acetic acid at 50°C, followed by stirring at room temperature to ensure complete reaction . Key parameters include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Acetic acid | Enhances electrophilic bromination |
| Temperature | 50°C → RT | Balances reactivity vs. side reactions |
| Stoichiometry | 1:1 (precursor:Br₂) | Minimizes excess reagent residues |
Q. How can the compound be characterized to confirm structural integrity and purity?
Use a combination of spectroscopic and crystallographic methods:
- NMR : Assign peaks based on substituent effects (e.g., bromine’s deshielding impact on adjacent protons) .
- X-ray crystallography : Slow evaporation of ethanol solutions yields crystals suitable for structural analysis (e.g., similar to methods for benzothiazole derivatives) .
- HPLC-MS : Monitor purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s stability under varying storage conditions?
Conflicting reports on stability (e.g., degradation in aqueous vs. anhydrous environments) require systematic testing:
- Accelerated stability studies : Store samples at 2–8°C (recommended for analogs ) and 25°C, monitoring degradation via HPLC.
- pH-dependent stability : Test hydrolysis rates in buffered solutions (pH 3–9). Structural analogs like 5-chloro-2-methylisothiazol-3(2H)-one show reduced stability in alkaline conditions due to ring-opening reactions .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
The bromine atom at position 5 serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. Key factors include:
Q. How can researchers mitigate toxicity risks during handling?
Safety protocols from analogous compounds suggest:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) to deactivate reactive intermediates .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the bromination step?
Discrepancies arise from:
- Impurity in precursors : Residual moisture or oxidants in starting materials reduce bromine reactivity .
- Scaling effects : Larger batches may require extended reaction times or gradient cooling to prevent exothermic side reactions.
- Workup methods : Precipitation in ice/water vs. solvent extraction alters recovery rates .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
